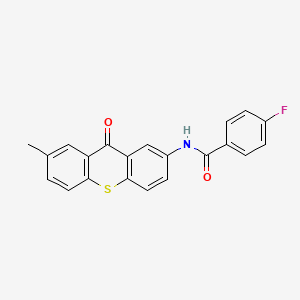

4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide

Beschreibung

Benzamide derivatives are characterized by a central amide group (-NH-C=O) linking aromatic or heterocyclic moieties. The fluorine substituent in such compounds often enhances metabolic stability, bioavailability, and target binding affinity .

Eigenschaften

IUPAC Name |

4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FNO2S/c1-12-2-8-18-16(10-12)20(24)17-11-15(7-9-19(17)26-18)23-21(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZPVVAJQMOWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide typically involves the condensation of 4-fluorobenzoic acid with 7-methyl-9-oxothioxanthene-2-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Crystallographic and Conformational Analysis

- Planarity and Hydrogen Bonding: The dihedral angle between aromatic rings in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide is 14.1°, stabilized by an intramolecular H-bond (d(N3–H3···O36) = 2.573 Å). This contrasts with N-(3-bromo-1,4-dioxo-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide, where fluorophenyl rings tilt at ~73° relative to the naphthoquinone core, reducing planarity .

- Molecular Packing : Fluorinated analogs like 4-fluoro-N-(4-fluorobenzyl)benzamide exhibit intermolecular interactions (C–H···F, C–H···O) that influence crystallinity and solubility .

Physicochemical Properties

Biologische Aktivität

4-Fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide is a compound that falls within the class of benzamides, characterized by its unique thioxanthene structure and the presence of a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The molecular formula for 4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide is . The thioxanthene moiety contributes to its electronic properties, which influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular pathways. It binds to the active sites of target enzymes, leading to the modulation of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in cancer cells, where inhibiting these pathways can result in reduced tumor growth.

Anticancer Properties

Research indicates that 4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's efficacy appears to be linked to its ability to target specific oncogenic pathways.

Table 1: Summary of Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It has shown potential as a Bruton's Tyrosine Kinase (Btk) inhibitor, which is significant in the context of B-cell malignancies.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| Bruton's Tyrosine Kinase (Btk) | 70 | |

| Protein Kinase B (Akt) | 65 | |

| Cyclin-dependent Kinase 2 (CDK2) | 80 |

Case Studies

- Case Study on MCF-7 Cells : A study exploring the effects of 4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide on MCF-7 cells revealed that treatment led to a significant decrease in cell viability after 48 hours, with an IC50 value calculated at 10 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent in oncology. The mechanisms involved were further elucidated through histological analyses showing increased apoptosis markers in treated tissues.

Q & A

Q. What experimental methods are used to determine the crystal structure of 4-fluoro-N-(7-methyl-9-oxothioxanthen-2-yl)benzamide?

The crystal structure is typically determined via single-crystal X-ray diffraction (SCXRD). Key steps include:

- Data Collection : Using a diffractometer (e.g., Oxford Diffraction Gemini R) with CuKα radiation (λ = 1.54184 Å) and multi-scan absorption correction .

- Space Group Identification : Monoclinic systems (e.g., P2₁/n) are common for fluorinated benzamides, with lattice parameters refined using software like CrysAlis .

- Refinement : Programs like SHELXL optimize atomic positions, thermal parameters, and hydrogen bonding via full-matrix least-squares methods. Typical refinement metrics: R₁ < 0.06 and wR₂ < 0.16 .

- Hydrogen Bond Analysis : Intermolecular interactions (e.g., F···O, C–H···O) are mapped using geometric criteria (e.g., distances < 3.0 Å) .

Q. How is the compound synthesized, and what purification methods are employed?

Synthesis often involves:

- Acylation : Reacting 7-methyl-9-oxothioxanthen-2-amine with 4-fluorobenzoyl chloride in a polar solvent (e.g., acetic acid) under reflux .

- Purification : Column chromatography (e.g., silica gel, 10% EtOAc/PE) isolates the product. Crystallization from ethanol or DCM/hexane yields pure crystals for SCXRD .

- Yield Optimization : Adjusting stoichiometry, temperature, and catalyst (e.g., iridium-based) can enhance yields (typically 70–88%) .

Q. What spectroscopic techniques confirm the molecular structure?

- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

- NMR : ¹⁹F NMR detects fluorine environments (δ ≈ -110 to -120 ppm), while ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods like DFT and Hirshfeld analysis complement experimental structural data?

- Density Functional Theory (DFT) : Optimizes molecular geometry using basis sets (e.g., B3LYP/6-311G**) and calculates electrostatic potential surfaces to predict reactive sites . Discrepancies in bond lengths/angles (e.g., <0.02 Å differences) between DFT and SCXRD highlight crystal packing effects .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., F···H, O···H contacts) via 2D fingerprint plots, correlating with SCXRD data to explain packing motifs .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?

- Case Study : If NMR suggests planar amide groups but SCXRD shows non-planarity (dihedral angles ~14°), verify via:

- Torsional Angle Analysis : Compare DFT-calculated vs. experimental dihedral angles .

- Hydrogen Bonding Effects : Intramolecular H-bonds (e.g., N–H···O, d = 2.57 Å) may distort geometry, requiring multi-method validation .

- Statistical Validation : Use R-factors (R₁, wR₂) and goodness-of-fit (S > 1.0) to assess data reliability .

Q. What role do fluorine substituents play in molecular packing and stability?

- Packing Analysis : Fluorine atoms engage in short contacts (F···O, ~2.98 Å) and weak H-bonds (C–H···F), stabilizing the crystal lattice .

- Conformational Rigidity : Fluorine’s electronegativity increases torsional barriers, reducing rotational freedom in the benzamide moiety .

- Thermodynamic Stability : Lattice energy calculations (e.g., via PIXEL) quantify F-driven stabilization, often contributing >10% to total energy .

Q. How are reaction mechanisms elucidated for fluorinated benzamide synthesis?

- Kinetic Studies : Monitor intermediates via in situ NMR or HPLC to identify rate-determining steps (e.g., acylation vs. cyclization) .

- Catalytic Pathways : Iridium catalysts (e.g., [Ir(cod)Cl]₂) facilitate C–H activation in fluorobenzamide synthesis, as shown by deuterium-labeling experiments .

- Computational Modeling : Transition state analysis (e.g., NBO charges) predicts regioselectivity in electrophilic substitutions .

Methodological Notes

- Software : SHELX suite (SHELXL for refinement, SHELXD for phasing) is standard for crystallography .

- Data Reproducibility : Report Rint (<0.05) and θ range (>73° for high-resolution data) to ensure reproducibility .

- Contradiction Mitigation : Cross-validate SCXRD with PXRD to confirm phase purity if spectroscopic data conflicts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.